

# Spectroscopic Profile of p-Tolyl Octanoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **p-tolyl octanoate** (CAS No. 59558-23-5), a benzoate ester with applications in various chemical syntheses. The document presents available experimental data for Infrared (IR) Spectroscopy and Mass Spectrometry (MS), alongside predicted Nuclear Magnetic Resonance (NMR) data, structured for clarity and comparative analysis. Detailed experimental protocols are also provided to aid in the replication and validation of these findings.

# **Chemical Structure and Properties**

**p-Tolyl octanoate**, also known as (4-methylphenyl) octanoate, possesses the molecular formula  $C_{15}H_{22}O_2$  and a molecular weight of 234.33 g/mol .[1][2] It is characterized as a colorless, oily liquid that is insoluble in water but soluble in alcohols and oils.[2][3][4]

Structure:

# **Spectral Data Summary**

The following tables summarize the key spectral data for **p-tolyl octanoate**.

# Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)



Note: Experimental NMR data for **p-tolyl octanoate** is not readily available in public spectral databases. The following data is predicted based on the analysis of structurally similar compounds, such as p-tolyl acetate and p-tolyl phenylacetate, and established principles of NMR spectroscopy.

#### <sup>1</sup>H NMR (Proton NMR) Predicted Data

| Chemical Shift (δ)<br>(ppm) | Multiplicity | Integration | Assignment                             |
|-----------------------------|--------------|-------------|--|
| ~7.10                       | d            | 2H          | Aromatic Protons (ortho to -OCO-)      |
| ~6.90                       | d            | 2H          | Aromatic Protons<br>(meta to -OCO-)    |
| ~2.55                       | t            | 2H          | -CH <sub>2</sub> -C=O                  |
| ~2.30                       | S            | 3H          | Ar-CH <sub>3</sub>                     |
| ~1.70                       | quint        | 2H          | -CH <sub>2</sub> -CH <sub>2</sub> -C=O |
| ~1.30                       | m            | 8H          | -(CH <sub>2</sub> ) <sub>4</sub> -     |
| ~0.90                       | t            | 3H          | -CH <sub>2</sub> -CH <sub>3</sub>      |

<sup>&</sup>lt;sup>13</sup>C NMR (Carbon-13 NMR) Predicted Data



| Chemical Shift (δ) (ppm) | Assignment                          |  |
|--------------------------|-------------------------------------|--|
| ~172                     | C=O (Ester Carbonyl)                |  |
| ~148                     | Aromatic C-O                        |  |
| ~135                     | Aromatic C-CH₃                      |  |
| ~130                     | Aromatic C-H (meta to -OCO-)        |  |
| ~121                     | Aromatic C-H (ortho to -OCO-)       |  |
| ~34                      | -CH <sub>2</sub> -C=O               |  |
| ~32                      | -CH <sub>2</sub> - (of octyl chain) |  |
| ~29                      | -CH <sub>2</sub> - (of octyl chain) |  |
| ~25                      | -CH <sub>2</sub> - (of octyl chain) |  |
| ~23                      | -CH <sub>2</sub> - (of octyl chain) |  |
| ~21                      | Ar-CH₃                              |  |
| ~14                      | -CH <sub>2</sub> -CH <sub>3</sub>   |  |

# **Infrared (IR) Spectroscopy**

The following data is based on the experimental spectrum available from the NIST Chemistry WebBook.[5]



| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                          |
|--------------------------------|-----------|-------------------------------------|
| ~2925                          | Strong    | C-H stretch (aliphatic)             |
| ~2855                          | Strong    | C-H stretch (aliphatic)             |
| ~1750                          | Strong    | C=O stretch (ester)                 |
| ~1505                          | Medium    | C=C stretch (aromatic)              |
| ~1200                          | Strong    | C-O stretch (ester)                 |
| ~1170                          | Strong    | C-O stretch (ester)                 |
| ~815                           | Strong    | C-H bend (p-disubstituted aromatic) |

## **Mass Spectrometry (MS)**

The following data is based on the experimental electron ionization (EI) mass spectrum available from the NIST Chemistry WebBook.[5]

| m/z Ratio | Relative Intensity | Assignment  |
|-----------|--------------------|---|
| 234       | Moderate           | [M]+ (Molecular Ion)  |
| 108       | High               | [HOC <sub>6</sub> H <sub>4</sub> CH <sub>3</sub> ] <sup>+</sup> |
| 107       | Base Peak          | [OC <sub>6</sub> H <sub>4</sub> CH <sub>3</sub> ] <sup>+</sup>  |
| 91        | Moderate           | [C <sub>7</sub> H <sub>7</sub> ]+ (Tropylium ion)               |
| 77        | Low                | [C <sub>6</sub> H <sub>5</sub> ]+                               |
| 43        | Moderate           | [CH₃CO]+  |

# **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectral data presented. These should be adapted and optimized based on the specific instrumentation and laboratory conditions.



### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of p-tolyl octanoate in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
  - Process the data using Fourier transformation, phase correction, and baseline correction.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
  - Process the data similarly to the <sup>1</sup>H NMR spectrum.

## Infrared (IR) Spectroscopy

- Sample Preparation: As p-tolyl octanoate is a liquid, a thin film can be prepared by placing
  a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl)
  salt plates.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the clean salt plates.
  - Place the sample-loaded plates in the spectrometer's sample holder.



- Acquire the sample spectrum over a range of 4000-400 cm<sup>-1</sup>.
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

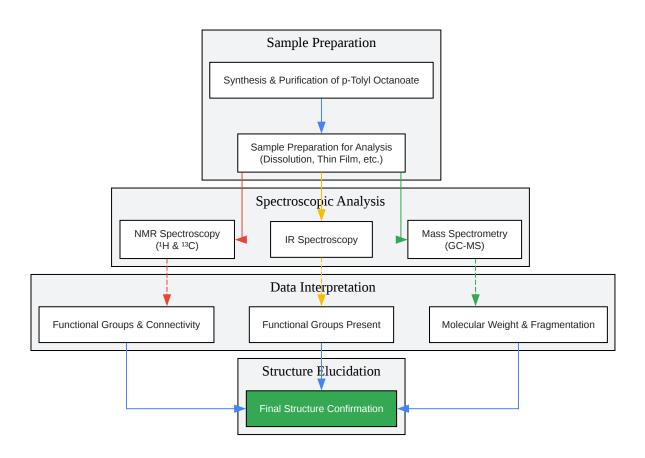
#### **Mass Spectrometry**

- Sample Introduction: Introduce a dilute solution of **p-tolyl octanoate** in a volatile organic solvent (e.g., dichloromethane or hexane) into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis.
- Instrumentation: Employ a GC-MS system equipped with an electron ionization (EI) source.
- Gas Chromatography (GC) Conditions:
  - Column: Use a non-polar capillary column (e.g., DB-5ms).
  - Injector Temperature: Set to 250 °C.
  - Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes,
     then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
- Mass Spectrometry (MS) Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 400.
  - Ion Source Temperature: Set to 230 °C.

# **Workflow and Logical Relationships**

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic compound like **p-tolyl octanoate**.





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Caption: Workflow for the spectral analysis and structure elucidation of **p-tolyl octanoate**.

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### References



- 1. AIST NMR Library Wiley Science Solutions [sciencesolutions.wiley.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. SDBS: Spectral Database for Organic Compounds Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 4. Spectral Database for Organic Compounds, SDBS Databases UW-Madison Libraries [search.library.wisc.edu]
- 5. para-Tolyl octanoate [webbook.nist.gov]
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